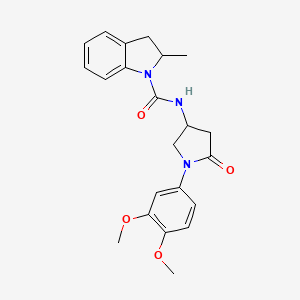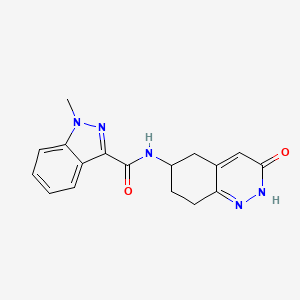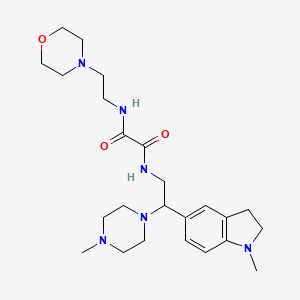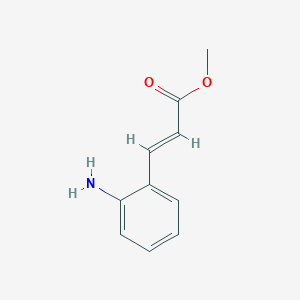
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including methoxy, carbonyl, and amide groups, makes it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction of a suitable precursor, such as a γ-keto ester, under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group on the aromatic ring.
Coupling with Indoline Derivative: The final step involves coupling the pyrrolidinone intermediate with a 2-methylindoline-1-carboxamide derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy groups on the aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., Br₂) and Lewis acids (e.g., AlCl₃), while nucleophilic substitution may involve bases like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the carbonyl group may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the indoline and pyrrolidinone moieties suggests that it could interact with various biological targets, potentially leading to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural features are reminiscent of known bioactive molecules, suggesting that it may have potential as a drug candidate for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the pyrrolidinone and indoline rings could provide structural rigidity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-Dimethoxyphenyl)-2-methylindoline-1-carboxamide: Lacks the pyrrolidinone ring, potentially altering its bioactivity and chemical reactivity.
N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylbenzamide: Similar structure but with a benzamide group instead of the indoline moiety, which may affect its interaction with biological targets.
Uniqueness
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is unique due to the combination of its functional groups and ring structures. This unique combination may confer specific chemical reactivity and biological activity that is not observed in similar compounds.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-14-10-15-6-4-5-7-18(15)25(14)22(27)23-16-11-21(26)24(13-16)17-8-9-19(28-2)20(12-17)29-3/h4-9,12,14,16H,10-11,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPZYSWISRURHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2673756.png)
![3,9-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2673757.png)

![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2673760.png)
![N-(1-cyanocyclopentyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2673761.png)
![1-[(2-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2673764.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(1E)-1-(hydroxyimino)ethyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2673767.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B2673769.png)
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2673770.png)

![[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2673772.png)

![1-(3-fluorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
